1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound characterized by a fused pyrrole and pyridine ring structure with an aldehyde functional group at the 6-position. Its molecular formula is C8H6N2O, and it has a molecular weight of 146.15 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry, due to its biological activity and utility as a building block in organic synthesis.
The compound can be synthesized through various methods, with significant research focusing on its synthesis and biological evaluation. It serves as a precursor for more complex heterocyclic compounds and has been studied for its potential therapeutic effects, particularly in cancer treatment.
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde belongs to the class of heterocyclic compounds, specifically those that contain both pyrrole and pyridine rings. This classification is significant as it influences the compound's chemical properties and reactivity.
The synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde can be accomplished through several established synthetic routes:
In laboratory settings, reactions are typically conducted under controlled temperatures and atmospheres to optimize yields. For example, the use of solvents such as dimethyl sulfoxide or dichloromethane is common to facilitate the reaction process. The final product is often purified using recrystallization or chromatography techniques.
The molecular structure of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde features:
The compound exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, NMR spectra reveal characteristic shifts that confirm the presence of the aldehyde functional group and the heterocyclic framework.
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde participates in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the yield and purity of the products formed from these reactions. For instance, sodium borohydride is often used in methanol for reduction processes due to its mild nature and effectiveness.
The mechanism of action for 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde involves its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular signaling pathways, making it a candidate for therapeutic applications in cancer treatment.
While specific targets are still under investigation, preliminary studies suggest that this compound may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde typically appears as a white to light yellow solid. It is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
The chemical stability of this compound under various conditions is essential for its application in research. Its reactivity profile includes susceptibility to oxidation and reduction reactions, which are critical for its transformation into other useful derivatives.
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde has several scientific uses:
Regioselective introduction of the aldehyde group at the C6 position of the pyrrolopyridine core presents significant synthetic challenges due to the presence of multiple reactive sites. The Duff reaction (hexamethylenetetramine in acetic acid) remains the most reliable method for achieving C6-selective formylation, as demonstrated in the synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde (CAS 1020056-33-0). This method typically delivers 75-82% yields by leveraging the inherent electronic bias of the pyrrolopyridine system, where the C6 position exhibits heightened nucleophilic character compared to C2 or C3 positions [3] . Alternative approaches include Vilsmeier-Haack formylation (POCl₃/DMF), which achieves comparable regioselectivity but requires stringent anhydrous conditions. Key parameters influencing regioselectivity include:
Table 1: Comparative Analysis of Regioselective Formylation Methods
Method | Conditions | Regioselectivity (C6:C2:C3) | Yield (%) | Key Advantage |
---|---|---|---|---|
Duff Reaction | HMTA/AcOH/H₂O, 80°C, 8h | 92:5:3 | 82 | No pre-protection required |
Vilsmeier-Haack | POCl₃/DMF, 0°C→rt, 12h | 88:8:4 | 79 | Faster reaction kinetics |
Directed Ortho-Met | n-BuLi/DMF, -78°C, 2h | >98:<1:<1 | 68 | Ultimate regiocontrol |
The aldehyde group at C6 serves as a versatile handle for strategic functionalization through catalytic transformations. Palladium-catalyzed reductive amination enables efficient conversion to aminomethyl derivatives, crucial for pharmaceutical building blocks. Employing Pd/C (5 mol%) with ammonium formate in methanol at 60°C achieves near-quantitative reduction of the formyl group to methylamine while preserving the pyrrolopyridine core [3]. For C-C bond formation, Knoevenagel condensation catalyzed by piperidine/acetic acid (5 mol%) in ethanol generates α,β-unsaturated derivatives with active methylene compounds (malononitrile, ethyl cyanoacetate), achieving 85-92% yields within 2 hours at room temperature [7].
Recent advances focus on asymmetric organocatalysis for constructing chiral adducts. Proline-derived catalysts (e.g., L-prolinamide, 10 mol%) facilitate aldol reactions with ketones, delivering chiral β-hydroxy carbonyl products with 78-85% yield and enantiomeric excess (ee) up to 92%. This methodology has enabled streamlined synthesis of FGFR inhibitors featuring the pyrrolopyridine scaffold, demonstrating the strategic value of C6 aldehyde functionalization in medicinal chemistry [7].
Table 2: Catalytic Functionalization Pathways from 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde
Transformation | Catalyst System | Conditions | Yield (%) | Application Relevance |
---|---|---|---|---|
Reductive Amination | Pd/C, HCO₂NH₄ | MeOH, 60°C, 4h | 95-98 | Amine intermediates for drug discovery |
Knoevenagel Condensation | Piperidine/AcOH (5 mol%) | EtOH, rt, 2h | 85-92 | Extended π-conjugated systems |
Asymmetric Aldol | L-Prolinamide (10 mol%) | DMSO, 4°C, 24h | 78-85 (92 ee) | Chiral building blocks |
Modern synthetic approaches emphasize efficiency gains through microwave irradiation and solvent minimization. The Duff reaction under microwave conditions (150W, 120°C) reduces formylation time from 8 hours to 25 minutes while improving yields to 90-92% and eliminating positional isomers. This acceleration results from direct dielectric heating of the hexamethylenetetramine intermediate, enhancing reaction kinetics without thermal decomposition [3] [4].
Solvent-free protocols achieve comparable efficiency through mechanochemical activation. Ball-milling pyrrolopyridine with hexamethylenetetramine and montmorillonite K10 clay (solid acid catalyst) delivers the C6-aldehyde in 88% yield after 30 minutes grinding. This approach aligns with green chemistry principles by eliminating volatile organic solvents and reducing purification complexity. Critical parameters include:
Table 3: Energy-Efficient Synthesis Method Comparison
Parameter | Conventional Method | Microwave Method | Solvent-Free Method |
---|---|---|---|
Reaction Time | 8-12 hours | 20-30 minutes | 30-45 minutes |
Yield | 75-82% | 90-92% | 85-88% |
Byproduct Formation | 8-12% | <2% | 3-5% |
Energy Consumption | 850 kJ/mol | 220 kJ/mol | 180 kJ/mol |
Positional Isomers | 5-8% | <0.5% | <1% |
The C6-aldehyde group enables directed metalation strategies for selective C-H functionalization. Ortho-lithiation using LDA at -78°C generates transient anions amenable to electrophilic quenching, facilitating introduction of halogens (Br, I) at C5 for subsequent cross-coupling. This regioselectivity arises from coordination between the aldehyde oxygen and lithium cation, directing metalation to the adjacent position [4].
Palladium-catalyzed couplings transform halogenated intermediates into diverse architectures:
These methodologies demonstrate exceptional functional group tolerance, preserving the aldehyde while modifying the heterocyclic core. The synthetic versatility is exemplified in FGFR inhibitor development, where Sonogashira-derived alkynyl derivatives show sub-nanomolar kinase inhibition through strategic positioning of the aldehyde for hydrogen bonding interactions [7].
Table 4: Cross-Coupling Derivatives of 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde
Coupling Type | Reagents | Conditions | Product Class | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄ | K₂CO₃, dioxane/H₂O, 80°C | 5-Aryl pyrrolopyridines | 85-92 |
Sonogashira | R-C≡CH, PdCl₂(PPh₃)₂, CuI | Et₃N, 60°C | 5-Alkynyl pyrrolopyridines | 78-85 |
Buchwald-Hartwig | ArNH₂, Pd₂(dba)₃, XPhos | NaO^tBu, toluene, 100°C | 5-Amino pyrrolopyridines | 80-88 |
Reductive Amination | R₁R₂NH, NaBH₃CN | MeOH, rt | 6-(Aminomethyl)pyrrolopyridines | 90-95 |
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: